FULLERENE C76
Description
Contextualization of Fullerene C76 within the Fullerene Family
This compound is situated within the higher fullerene subset of the broader fullerene family. Unlike C60 and C70, which have single stable isomeric forms, C76 can exist as different structural isomers. wikipedia.orgyolasite.com According to the isolated pentagon rule (IPR), which posits that stable fullerenes should not have adjacent pentagons due to resulting strain, C76 has a limited number of possible IPR-satisfying isomers. wikipedia.orgtandfonline.comacs.org The most experimentally prevalent and stable isomer of C76 possesses D2 symmetry. wikipedia.orgresearchgate.nettandfonline.comacs.org This specific symmetry contributes to its unique properties, including chirality, meaning it exists as a pair of non-superimposable mirror-image molecules (enantiomers). wikipedia.orgyolasite.comjournals.co.za This chirality is a significant characteristic that distinguishes C76 from the achiral C60 and C70. The presence of multiple isomers and the chirality of the D2 form highlight the increased structural complexity encountered in higher fullerenes like C76. wikipedia.orgyolasite.comjournals.co.zampg.de
The solubility of fullerenes in organic solvents generally decreases as the molecular weight increases, but higher fullerenes like C76 are still soluble in certain organic solvents, such as toluene (B28343) and 1,2-dichlorobenzene (B45396), forming colored solutions. handwiki.orgyolasite.com
Here is a table comparing some characteristics of C60, C70, and C76:
| Fullerene | Number of Carbon Atoms | Common Isomers (IPR) | Symmetry of Most Stable Isomer | Chirality | Molecular Weight ( g/mol ) |
| C60 | 60 | 1 | Ih | Achiral | 720.66 |
| C70 | 70 | 1 | D5h | Achiral | 840.77 |
| C76 | 76 | 2 | D2 | Chiral | 912.81 |
Historical Overview of this compound Discovery and Isolation
The journey to the discovery and isolation of C76 is intertwined with the broader history of fullerene research, which gained significant momentum following the groundbreaking work on C60. The initial discovery of C60 in 1985 by Harold Kroto, Robert Curl, and Richard Smalley, utilizing laser vaporization of graphite (B72142), opened the door to the exploration of other carbon cage molecules. ossila.comphotonics.comossila.compreprints.orgazonano.com Their work, which earned them the Nobel Prize in Chemistry in 1996, demonstrated the existence of stable carbon clusters beyond the previously known allotropes of graphite and diamond. ossila.comphotonics.compreprints.orgazonano.comnanografi.comnobelprize.org
Following the initial discovery, efforts focused on producing fullerenes in macroscopic quantities to enable detailed characterization and research. The development of the arc-discharge method by Krätschmer and Huffman in 1990 was a pivotal step, allowing for the synthesis of weighable amounts of fullerene-containing soot. handwiki.orgjournals.co.zapreprints.orgazonano.comias.ac.in This soot was found to contain not only the dominant C60 and C70 but also smaller quantities of higher fullerenes. acs.orgresearchgate.nettandfonline.com
The isolation of specific higher fullerenes, including C76, from this complex soot mixture presented a significant challenge. Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), became essential tools for separating and purifying individual fullerene species based on their size and structure. researchgate.netrsc.orgtandfonline.com Early research in the late 1980s and early 1990s, building upon the macroscopic synthesis methods, successfully isolated and characterized C76 and other higher fullerenes. preprints.org Publications from this period detail the chromatographic separation processes used to obtain relatively pure samples of C76 from fullerene-rich soot extracts. researchgate.netrsc.orgtandfonline.com For instance, Soxhlet extraction of carbon soot with solvents like pyridine (B92270) or toluene yields a mixture containing various fullerenes, from which C76 can be subsequently isolated using multi-step chromatography. researchgate.nettandfonline.comtandfonline.com The identification and characterization of isolated C76 were often performed using techniques such as mass spectrometry, UV-Vis spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, which helped confirm its molecular formula and structural features. researchgate.netjournals.co.zarsc.org The successful isolation of C76 paved the way for further investigations into its unique physical and chemical properties.
Data on the isolation process often involves specifying the extraction solvent and chromatographic conditions. Here is an example of data that might be presented in research findings:
| Extraction Method | Solvent | Yield of Extract from Soot | Fullerene Composition in Extract (Primary Components) |
| Soxhlet Extraction tandfonline.com | Pyridine | 16.4% | C60, C70, C76, C84 (Higher fullerenes mainly C76 and C84) tandfonline.com |
| Soxhlet Extraction researchgate.net | p-xylene | 6% | C60, C70, C76, C84 (Higher fullerenes mainly C76 and C84) researchgate.net |
| Soxhlet Extraction researchgate.net | xylenes | 11.9% | C60, C70, C76, C84 (Higher fullerenes mainly C76 and C84) researchgate.net |
Chromatographic separation of C76 typically involves HPLC with specific columns and eluent systems. For example, recycling HPLC with a Buckyprep column and toluene as the eluent has been used for the isolation of pure C76 from mixtures containing C76 and C78 isomers. rsc.orgtandfonline.com
Structure
2D Structure
Properties
IUPAC Name |
nonatriacontacyclo[17.7.7.713,27.729,30.617,33.13,12.14,7.19,20.05,26.06,23.08,21.010,14.022,32.024,31.025,28.715,37.735,48.650,52.02,49.011,56.016,54.018,36.034,40.038,73.039,76.041,69.042,46.043,67.044,64.045,47.051,55.053,75.057,62.058,74.059,72.060,65.061,63.066,71.068,70]hexaheptaconta-1,3,5(26),6,8,10(14),11(56),12,15(76),16(54),17,19,21,23,25(28),27(47),29,31,33,35,37(70),38,40,42,44(64),45,48(63),49,51(55),52(57),53(75),58,60(65),61,66,68,71,73-octatriacontaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76/c1-5-17-37-25-9(1)33-30-14-2-6-18-39-26-10(2)34-29(13(1)14)41-21(5)49-45(17)46-19-7-3-11-27-38(19)62(49)74-56(27)72-60-36(11)32-16-4-8-20-40-28-12(4)35-31(15(3)16)43-23(7)50(46)61(37)73-53(25)69-57(33)66-42(30)22(6)51(63(40)75(66)55(28)71(69)59(35)67(43)73)47(18)48(20)52-24(8)44(32)68(60)76(64(39)52)54(26)70(72)58(34)65(41)74 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJYFPHYOINFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C3C4=C5C6=C1C7=C8C2=C9C1=C2C%10=C%11C(=C13)C1=C4C3=C4C%12=C%13C3=C5C3=C6C5=C7C6=C7C5=C5C3=C%13C3=C%13C%12=C%12C%14=C%15C%16=C%17C%18=C%19C%20=C%16C(=C%13%14)C(=C35)C7=C%20C3=C%19C5=C7C%18=C%13C%17=C%14C%15=C%15C%12=C4C1=C%11C%15=C%14C%10=C%13C2=C7C9=C5C8=C63 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
912.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fullerene C76 Production
Arc Discharge Production of Fullerene-Containing Carbon Soot
The arc discharge method is a widely used technique for producing fullerene-containing carbon soot, including C76. This process involves applying a large electric current between two nearby graphite (B72142) electrodes in an inert atmosphere, typically helium. The electric arc vaporizes the graphite into a plasma, which then cools to form a sooty residue containing various fullerenes. wikipedia.orgiosrjournals.org The Krätschmer and Huffman group successfully used an a.c. arc discharge of graphite rods under a helium atmosphere to prepare milligram quantities of higher fullerenes, including C76, in 1990. taylorandfrancis.com The pressure of the helium atmosphere is a critical parameter, with pressures around 100 Torr often used for fullerene formation. iosrjournals.orgtaylorandfrancis.com Higher pressures can favor the formation of carbon nanotubes. taylorandfrancis.com Studies have investigated the optimization of arc discharge parameters, such as discharge current and chamber pressure, to influence fullerene yield. For instance, a fabricated arc discharge system with a larger chamber size showed improved fullerene yields, with optimal conditions reported at a specific arc current and chamber pressure. iosrjournals.org The resulting soot contains a mixture of fullerenes, and C76 is subsequently extracted using organic solvents and separated through techniques like chromatography. wikipedia.org
Laser Ablation Techniques for Fullerene C76 Precursor Formation
Laser ablation is another method employed to generate fullerene-containing soot, serving as a precursor for C76 synthesis. This technique involves vaporizing a graphite target using a high-power laser in a low-pressure inert gas environment, such as helium. taylorandfrancis.compreprints.org The vaporized carbon atoms condense and form various carbon clusters, including fullerenes. acs.org The initial discovery of fullerenes by Kroto et al. in 1985 utilized laser vaporization of graphite. taylorandfrancis.comossila.com While laser ablation is effective in producing fullerene precursors, the resulting mixture still requires separation to isolate specific fullerenes like C76. wikipedia.org
Pyrolysis and Combustion Routes in this compound Synthesis
Pyrolysis and combustion routes offer alternative pathways for fullerene synthesis. In pyrolysis, carbon-containing materials are subjected to high temperatures in the absence of oxygen, leading to their decomposition and the formation of carbon structures, including fullerenes. preprints.org Pyrolysis of aromatic hydrocarbons, such as naphthalene, has been shown to produce fullerenes. researchgate.net Combustion methods involve the controlled burning of hydrocarbons under specific conditions to generate fullerenes within the resulting soot. preprints.org Premixed hydrocarbon flames, particularly those involving benzene, have been used for fullerene synthesis. taylorandfrancis.compreprints.orgmit.edu Parameters such as temperature, pressure, and the carbon/oxygen ratio are crucial in determining the yield and distribution of fullerenes produced via combustion. preprints.orgmit.edu While these methods can yield C60 and C70, they can also be employed to synthesize higher fullerenes like C76 by adjusting process parameters. preprints.orgmit.edu Research has focused on understanding the formation mechanisms of fullerenes in flames and how parameters influence the resulting carbon nanostructures. mit.edu
Advanced Separation and Purification Techniques for Fullerene C76
Chromatographic Methods for C76 Isolation and Purification
Chromatography stands as a cornerstone in the separation of fullerene mixtures, leveraging subtle differences in the physicochemical properties of various fullerene cages. For C76, which is produced alongside a spectrum of other fullerenes like C60, C70, and C84, chromatographic methods offer the necessary resolution to isolate it from its counterparts. The separation is typically based on the differential interactions between the fullerene molecules and a stationary phase, mediated by a mobile phase. The π-electron system of C76 plays a crucial role in these interactions, particularly with stationary phases that possess aromatic or electron-rich/deficient characteristics.
High-Performance Liquid Chromatography (HPLC) for C76 Enantiomeric Separation
Fullerene C76 is notable for being one of the smallest fullerenes to exhibit inherent chirality, existing as a racemic mixture of two enantiomers. The separation of these enantiomers is a significant challenge and is essential for studying their chiroptical properties and potential stereospecific applications. High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is the most effective method for this purpose.
The enantioselective separation of C76 relies on the formation of transient diastereomeric complexes between the C76 enantiomers and the chiral selector of the CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. For instance, columns like Chiralpak®, which may contain phases such as cellulose tris(3,5-dimethylphenylcarbamate) immobilized on a silica (B1680970) gel support, have been successfully used for resolving chiral compounds. nih.gov The separation mechanism involves a combination of interactions, including π-π stacking, hydrogen bonding, and steric hindrance, which create a sufficient difference in retention times between the two C76 enantiomers to allow for their resolution. nih.gov While achieving baseline separation can be challenging, optimization of the mobile phase composition (often a mixture of a non-polar solvent like hexane (B92381) and a more polar modifier) and temperature is crucial for effective enantiomeric resolution. researchgate.netchromatographyonline.com
Liquid Chromatography on Stationary Phases (e.g., Alumina (B75360), Polystyrene-Divinylbenzene Copolymers) for C76 Purification
For the general purification of C76 from other fullerenes, rather than enantiomeric separation, liquid chromatography with achiral stationary phases is commonly employed. The choice of stationary phase is critical and is determined by the specific separation mechanism to be exploited.
Alumina (Al₂O₃) : Alumina is a polar adsorbent widely used in column chromatography for fullerene purification. google.comniscpr.res.inuvic.ca The separation on alumina is based on the polarity of the fullerene molecules. Since fullerenes are non-polar, their interaction with the polar alumina surface is weak, and they are eluted using non-polar solvents. The elution order generally follows the size of the fullerene, with smaller fullerenes like C60 eluting before larger ones. A typical mobile phase for separating higher fullerenes involves a gradient of solvents, starting with a non-polar solvent like hexane and gradually introducing a more polar solvent like toluene (B28343) to elute the more strongly retained larger fullerenes. google.comniscpr.res.in
Polystyrene-Divinylbenzene (PS-DVB) Copolymers : PS-DVB resins are non-polar, porous stationary phases that have proven highly effective for fullerene separation. tandfonline.comhamiltoncompany.com The separation mechanism on PS-DVB is primarily driven by π-π interactions between the π-electron systems of the fullerene cage and the aromatic polystyrene backbone of the resin. tandfonline.comnih.gov This interaction allows for the separation of fullerenes based on their size and shape. HPLC methods using PS-DVB columns can achieve excellent separation of C60, C70, and the higher fullerene fraction containing C76 and C84 in a relatively short time. tandfonline.com The choice of mobile phase, often a mixture like methylene (B1212753) chloride and toluene, is critical for modulating these interactions and achieving optimal resolution. tandfonline.com
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Polystyrene-Divinylbenzene (PS-DVB) resin | tandfonline.com |
| Mobile Phase | Toluene/Methylene Chloride | tandfonline.com |
| Separation Mechanism | Interaction of fullerene π-electrons with the PS-DVB stationary phase | tandfonline.com |
| Typical Elution Order | C60, C70, C76-84 fraction | tandfonline.com |
| Analysis Time | < 15 minutes for analytical separation | tandfonline.com |
Sublimation Techniques for C76 Enrichment
Sublimation is a solvent-free purification technique that exploits the differences in the vapor pressures of various fullerenes. jes.or.jp When a solid mixture of fullerenes is heated under vacuum, the components transition directly from the solid to the gas phase and can then be re-condensed on a cold surface. This process, known as fractional sublimation, can be used to enrich C76 from a mixture.
Higher fullerenes, including C76, generally have lower vapor pressures and consequently higher sublimation temperatures than C60 and C70. jes.or.jpacs.orgutexas.edu Research has shown that the heat of sublimation increases with the number of carbon atoms in the fullerene cage. utexas.edu For instance, the heat of sublimation for C76 has been measured to be significantly higher than that of C60. This difference allows for a separation where C60 and C70 can be selectively sublimed at lower temperatures, leaving a residue enriched in higher fullerenes like C76. However, it has been noted that for higher fullerenes, polymerization can compete with sublimation at elevated temperatures, which may result in some of the material carbonizing instead of subliming. jes.or.jp
| Property | Value | Temperature Range (K) | Reference |
|---|---|---|---|
| Vapor Pressure Equation (log(p/kPa)) | (8.23 ± 0.20) − (10150 ± 150)/(T/K) | 834 - 1069 | acs.org |
| Standard Sublimation Enthalpy (ΔsubH°(298)) | 206 ± 4 kJ mol⁻¹ | N/A | acs.org |
| Heat of Sublimation | 47 ± 18 kcal/mol (approx. 197 ± 75 kJ mol⁻¹) | N/A | utexas.edu |
Solvent Extraction Methodologies for this compound Mixtures
The initial step in purifying fullerenes from the raw carbon soot produced during synthesis is solvent extraction. The efficiency of this process is highly dependent on the solubility of the different fullerenes in the chosen solvent. This compound, like other fullerenes, is sparingly soluble in most common solvents, necessitating the use of specific organic solvents to achieve effective extraction.
The Soxhlet extraction method is a widely used technique for the continuous extraction of fullerenes from soot. niscpr.res.inresearchgate.netresearchgate.net The choice of solvent is critical; generally, aromatic solvents are more effective than aliphatic ones. niscpr.res.in Solvents such as toluene, xylene, and carbon disulfide are commonly used. For higher fullerenes like C76, solvents with a greater dissolving power are often required. Research has shown that solvents like 1,2-dichlorobenzene (B45396) and 1-chloronaphthalene (B1664548) exhibit significantly higher solubility for fullerenes compared to toluene. wikipedia.orgresearchgate.net The use of these more powerful solvents can lead to a higher yield of extracted fullerenes, including the less abundant higher fullerenes like C76. The selection of a suitable solvent involves a trade-off between solubility, cost, boiling point (for subsequent removal), and safety.
| Solvent | Solubility of C60 (g/L) | Reference |
|---|---|---|
| 1-Chloronaphthalene | 51 | researchgate.net |
| 1,2-Dichlorobenzene | 27 | researchgate.net |
| Carbon Disulfide | 7.9 | researchgate.net |
| Toluene | 2.8 | researchgate.net |
| Hexane | 0.046 | wikipedia.org |
| Methanol | Practically Insoluble | wikipedia.org |
Structural Isomerism and Chirality of Fullerene C76
Identification of Isolated Pentagon Rule (IPR) Isomers of C76
The Isolated Pentagon Rule (IPR) is a key principle governing the stability of fullerenes. It states that the most stable fullerenes are those in which no two pentagonal rings share an edge. Adherence to this rule minimizes the strain in the carbon cage, leading to greater thermodynamic stability. For Fullerene C76, there are two isomers that satisfy the IPR. These are the D2 chiral isomer and the theoretical Td isomer. While C76 can theoretically exist in numerous structural forms, only the two IPR isomers are considered energetically favorable for existence as empty cages.
The D2 Chiral Isomer of C76: Structure and Stability
The most stable and experimentally isolated isomer of this compound possesses D2 symmetry. This isomer is chiral, meaning it is non-superimposable on its mirror image, and therefore exists as a pair of enantiomers. The structure of the D2 isomer consists of 12 pentagons and 28 hexagons. Its stability is attributed to its closed-shell electronic structure and the effective delocalization of pi-electrons across its cage. The D2 isomer is the predominant form of C76 found in fullerene soot extracts.
The stability of the D2 isomer is a consequence of its electronic and geometric configuration. Quantum chemical calculations have confirmed that the D2 structure represents the lowest energy state for a C76 fullerene that adheres to the Isolated Pentagon Rule. This inherent stability allows for its isolation and characterization from the complex mixture of fullerenes produced during carbon arc synthesis.
Theoretical Td Isomer of C76: Electronic Configuration and Relative Stability
The second IPR isomer of this compound has a theoretical structure with Td symmetry. Unlike the D2 isomer, the Td isomer has not been isolated in its empty form. Theoretical studies indicate that the Td isomer possesses an open-shell electronic configuration, which contributes to its lower stability compared to the D2 isomer.
The instability of the Td isomer is attributed to the presence of four phenalenyl-radical substructures within its framework. This open-shell nature makes the pristine Td-C76 cage energetically unfavorable. However, the Td isomer has been successfully stabilized and characterized in the form of endohedral metallofullerenes, where the encapsulated metal atoms donate electrons to the cage, satisfying its electronic requirements and stabilizing the Td structure.
Crystallographic Characterization of this compound Structures and Derivatives
The precise three-dimensional arrangement of atoms in this compound and its derivatives has been elucidated through crystallographic techniques, primarily single-crystal X-ray diffraction. These studies provide invaluable information on bond lengths, bond angles, and the packing of molecules in the solid state.
Pristine C76 has been shown to crystallize in different lattices. X-ray powder diffraction experiments have revealed the coexistence of face-centered cubic (fcc) and hexagonal close-packed (hcp) crystal lattices over a wide temperature range.
The crystallographic characterization of C76 derivatives has also been instrumental in confirming the connectivity of the carbon cage. For instance, the structure of a chlorinated derivative, C76Cl18, was determined by single-crystal X-ray analysis, providing the first definitive experimental proof of the D2 cage structure. Co-crystals of C76 with other molecules, such as porphyrins, have also been studied to overcome the challenges of crystallizing pure fullerenes and to facilitate detailed structural analysis.
| Compound | Crystal System | Space Group | Lattice Parameters (Å) |
|---|---|---|---|
| C76 (fcc) | Cubic | Fm-3m | a = 15.421 |
| C76 (hcp) | Hexagonal | - | a = 10.931, c = 17.716 |
| C76Cl18·TiCl4 | - | - | - |
| (AgTPP)2·C76·2C6H6 | Triclinic | P-1 | a = 12.983, b = 13.565, c = 25.044, α = 90.35°, β = 94.06°, γ = 100.22° |
Chiral Resolution and Enantiomeric Purity of D2-C76
The inherent chirality of the D2 isomer of C76 necessitates methods for the separation of its two enantiomers. The process of separating a racemic mixture into its individual enantiomers is known as chiral resolution. High-performance liquid chromatography (HPLC) employing a chiral stationary phase (CSP) has proven to be an effective technique for the direct resolution of D2-C76 enantiomers.
A commonly used chiral stationary phase for this purpose is amylose tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) gel support. When a solution of racemic D2-C76 is passed through a column packed with this CSP, the two enantiomers interact differently with the chiral selector, leading to different retention times and, consequently, their separation.
The successful separation of the enantiomers can be confirmed by circular dichroism (CD) spectroscopy. Enantiomers of a chiral molecule exhibit mirror-image CD spectra. The observation of such spectra for the separated fractions provides definitive proof of their enantiomeric nature and purity. The enantiomeric purity of the separated fractions is a critical parameter, often expressed as enantiomeric excess (ee), which quantifies the degree to which one enantiomer is present in excess of the other.
| Parameter | Condition |
|---|---|
| Chromatographic Technique | High-Performance Liquid Chromatography (HPLC) |
| Chiral Stationary Phase (CSP) | Amylose tris(3,5-dimethylphenylcarbamate) on silica gel |
| Mobile Phase | Hexane (B92381)/Toluene (B28343) mixtures |
| Detection | UV-Vis, Circular Dichroism (CD) |
Theoretical and Computational Studies of Fullerene C76
Ab Initio and Density Functional Theory (DFT) Calculations for C76 Structure and Energetics
Ab initio and Density Functional Theory (DFT) calculations are fundamental tools for investigating the structural and energetic landscapes of fullerene isomers. For C76, theory predicts two possible structures that satisfy the Isolated Pentagon Rule (IPR), which states that stable fullerenes have no adjacent pentagonal rings. These isomers possess D2 and Td symmetry.
Computational studies have been crucial in explaining the experimental observation of only the D2 isomer for empty C76 cages. ioffe.ru DFT calculations reveal that the isomer with Td symmetry has an unstable open-shell electronic structure. ioffe.ru This instability is attributed to the presence of four phenalenyl-radical substructures within the molecule. ioffe.ru Quantum-chemical calculations confirm this by showing that the triplet state of the Td isomer is energetically more favorable than its singlet state, indicating a radical nature. ioffe.ru Consequently, the Td isomer of C76 has not been isolated as a hollow molecule but has been characterized in an exohedral derivative form, C76(CF3)12, where the addends saturate the radical centers. ioffe.ru
In contrast, the D2 isomer possesses a stable, closed-shell electronic configuration. ioffe.ru Analysis of the geometric structures of both isomers indicates that local strain is minimal in both molecules, pinpointing the open-shell radical nature as the primary reason for the instability of the Td isomer. ioffe.ru DFT calculations are also employed to study the properties of functionalized C76, such as Li-decorated C76 cages, providing insights into their stability and binding energies. researchgate.net
| Property | C76 (D2 Isomer) | C76 (Td Isomer) |
|---|---|---|
| Symmetry | D2 | Td |
| Electronic Shell | Closed | Open (Radical Nature) |
| Relative Stability | More Stable | Less Stable |
| Experimental Observation (Empty Cage) | Yes | No |
Molecular Dynamics and Quantum Chemical Methods Applied to Fullerene C76 Systems
Molecular dynamics (MD) simulations and other quantum chemical methods provide insight into the dynamic behavior of fullerene systems, including their thermal stability and interactions. MD simulations are used to study the phase behavior of binary fullerene mixtures, such as those containing C60 and higher fullerenes like C76, to understand their miscibility and the formation of solid solutions or glassy phases upon cooling. researchgate.net These simulations, often employing force fields like the Adaptive Intermolecular Reaction Bond Order (AIREBO) or Reactive Force Field (REAXFF), can model the mechanical properties and thermal decomposition of fullerene-based materials. mdpi.com
Quantum chemical molecular dynamics, such as methods based on the density-functional tight-binding (DFTB) approach, allow for the simulation of chemical reactions and fullerene formation processes at a quantum mechanical level. nih.govdntb.gov.ua These methods can model the self-assembly of fullerenes from smaller carbon fragments or the "shrinking" of giant fullerenes at high temperatures through the evaporation of C2 units. nih.govdntb.gov.uaornl.gov The driving force for these processes is understood to be an increase in entropy and the π-conjugation stabilization of the resulting more spherical fullerene cages. ornl.gov Such simulations are vital for understanding the dynamic stability and transformation pathways of higher fullerenes like C76 under various conditions.
Electronic Structure Analysis of this compound
The electronic structure of fullerenes dictates their chemical and physical properties. Generally, fullerenes are semiconductors characterized by a significant energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The π-electron system in fullerenes is not perfectly delocalized as in planar aromatic compounds due to the curvature of the cage, which introduces some sp3 character into the sp2-hybridized carbon network. ossila.com
For C76, the electronic structure is more complex than that of the highly symmetric C60. As established by DFT calculations, the stability of the two IPR isomers is directly linked to their electronic configuration. The experimentally isolated D2 isomer has a closed-shell ground state, which is typical for stable fullerenes. ioffe.ru Conversely, the Td isomer's instability is a direct result of its open-shell electronic structure, which imparts a radical character to the molecule. ioffe.ru The encapsulation of atoms or clusters within the C76 cage to form endohedral fullerenes can significantly modify the electronic structure of both the cage and the guest species, a topic further explored in the context of quantum confinement. researchgate.net
The HOMO-LUMO gap is a critical parameter that influences the electronic and optical properties, as well as the chemical reactivity of fullerenes. A larger gap generally corresponds to greater kinetic stability. For higher fullerenes, the HOMO-LUMO gap tends to decrease as the size of the fullerene increases. abatanasov.com
Investigations into the photophysical properties of C76 have revealed a strong correlation between the lifetime of its lowest excited singlet state and the HOMO-LUMO energy gap (ΔEg). elsevierpure.comdntb.gov.ua Experimental studies using transient absorption spectroscopy in toluene (B28343) measured a lifetime of 75 ps for the lowest excited state of C76. elsevierpure.com The internal conversion rate constant was found to be strongly correlated with the HOMO-LUMO gap, leading to an empirical relationship that connects these fundamental properties. elsevierpure.com Theoretical calculations using various quantum chemical methods are essential for determining the HOMO-LUMO gap of fullerenes, which can be compared with experimental values derived from electrochemical measurements. researchgate.net
| Fullerene | Property | Value | Method/Solvent |
|---|---|---|---|
| C76 | Excited State Lifetime (S1) | 75 ps | Transient Absorption Spectroscopy (in Toluene) |
| C76 | HOMO-LUMO Gap (ΔEg) | Correlated with internal conversion rate | Empirical Relationship |
Endohedral fullerenes, where one or more atoms or small molecules are trapped inside the carbon cage, represent a unique form of a host-guest system where quantum confinement effects become prominent. The encapsulation of a species within the C76 cage significantly perturbs the electronic structure of both the host cage and the guest atom or molecule. researchgate.net This confinement can alter the energy levels and charge distribution of the fullerene, thereby influencing its chemical reactivity, thermodynamics, and kinetics. researchgate.net
Theoretical studies on endohedral fullerenes are crucial for understanding these effects. For instance, computational analyses of Diels-Alder reactions on endohedral C76 systems show that the encapsulated species can have a large influence on the regiochemistry of the reaction compared to the empty fullerene. researchgate.net The interaction between the encapsulated guest and the inner walls of the C76 cage is a manifestation of quantum confinement, leading to novel material properties that can be tuned by changing the guest species. Similarly, when C76 is embedded in a composite material, its electronic properties can be modified by the surrounding environment, a phenomenon also driven by confinement effects.
Theoretical Prediction of this compound Reactivity and Reaction Mechanisms
Theoretical calculations are a powerful tool for predicting the chemical reactivity of fullerenes and elucidating reaction mechanisms. mdpi.com Fullerenes can act as electron-deficient alkenes and are particularly reactive as dienophiles in Diels-Alder cycloaddition reactions. mdpi.comresearchgate.net The driving force for these reactions is often the relief of strain as carbon atoms change from sp2 to sp3 hybridization. mdpi.com
For C76, its lower symmetry compared to C60 results in multiple non-equivalent C-C bonds, leading to a more complex landscape of chemical reactivity and the possibility of various regioisomers upon addition reactions. Computational chemistry, particularly DFT, is used to analyze the thermodynamics, kinetics, and regioselectivity of these reactions. researchgate.net Theoretical studies can identify the most favorable reaction sites on the C76 cage by analyzing factors such as local strain and the shape and distribution of the LUMO. For example, in Diels-Alder reactions involving endohedral C76, calculations have shown that the most favorable reaction sites can be influenced by the encapsulated cluster, highlighting the interplay between the endohedral guest and the cage's reactivity. researchgate.net
Machine Learning Approaches in this compound Research
Machine learning (ML) is an emerging approach in computational materials science that is being applied to fullerene research to accelerate the discovery and characterization of these molecules. arxiv.orgresearchgate.net ML models can be trained on large datasets of fullerene properties generated by DFT calculations to predict characteristics such as stability, electronic properties, and reactivity far more quickly than traditional quantum chemical methods. rsc.orgchemrxiv.org
One significant application is the development of machine learning interatomic potentials, such as the Gaussian Approximation Potential (GAP). uwa.edu.auresearchgate.net These potentials, trained on first-principles data, can be used in large-scale molecular dynamics simulations to study the thermal and mechanical properties of fullerene structures with an accuracy approaching that of DFT but at a fraction of the computational cost. arxiv.orgresearchgate.netresearchgate.net ML has also been used to predict the renormalization of electronic eigenvalues, such as the HOMO-LUMO gap, due to electron-phonon interactions in fullerenes. rsc.org While much of the foundational work has focused on C60, these methods are transferable and are being used to explore the vast structural and chemical space of higher fullerenes, including C76 and its derivatives, aiding in the high-throughput screening of novel materials for various applications. researchgate.net
Advanced Spectroscopic Characterization of Fullerene C76
Infrared (IR) Absorption Spectroscopy of Fullerene C76
Infrared (IR) absorption spectroscopy is a valuable tool for probing the vibrational modes of C76 and confirming its presence and purity. The IR spectrum of C76 is more complex and richer in vibrational absorption bands compared to the highly symmetric C60 and C70, reflecting its lower symmetry. tandfonline.comtandfonline.com
Studies have reported the FT-IR spectra of C76 at various temperatures, highlighting the dependence of these spectra on temperature. tandfonline.comtandfonline.com Specific IR bands are considered particularly useful for the identification of C76. tandfonline.com For the D2 isomer of C76, experimentally observed IR bands show excellent agreement with theoretical calculations. researchgate.netresearchgate.net
Key infrared absorption bands for C76 have been identified in various studies. Table 1 presents a comparison of some reported IR bands for C76.
Table 1: Selected IR Absorption Bands of this compound (cm⁻¹)
| Reported Bands tandfonline.com | Other Reported Bands tandfonline.com |
| 1601 | 1513 |
| 1438 | 1441 |
| 1317 | 805 |
| 1288 | 790 |
| 710 | 693 |
| 650 | 669 |
| 527 | 628 |
| 571 | |
| 553 | |
| 538 | |
| 494 | |
| 491 |
The determination of molar absorptivity (ε) and integrated molar absorptivity (Ψ) of the IR absorption bands of the C76-D2 isomer has been reported, providing significant parameters for its quantitative assessment. researchgate.netresearchgate.net
Ultraviolet-Visible (UV/VIS) Absorption Spectroscopy of this compound
UV/VIS absorption spectroscopy is widely used for the qualitative and quantitative determination of C76, particularly after separation from fullerene mixtures. researchgate.netdntb.gov.uaresearchgate.net The UV/VIS spectrum of C76 exhibits characteristic absorption bands that can be used for its identification and purity assessment. researchgate.net
Studies on the UV/VIS spectrum of the isolated C76-D2 sample have shown excellent agreement with theoretical calculations. researchgate.net Characteristic absorption maxima for C76 have been observed in specific spectral regions where it absorbs intensively. researchgate.net
Reported UV/VIS absorption maxima for C76 in toluene (B28343) include bands at 327 nm and 257 nm, among others. acs.org Table 2 lists some reported UV/VIS absorption features for C76.
Table 2: Selected UV/VIS Absorption Features of this compound in Toluene (nm)
| Features acs.org | Other Reported Bands |
| 333 (sh) | 327 |
| 373 | 257 |
| 453 | |
| 479 | |
| 538 | |
| 588 | |
| 684 | |
| 729 | |
| 760 | |
| 790 |
The molar extinction coefficients of the UV/VIS absorption bands of the C76-D2 isomer have also been determined, contributing to its quantitative analysis. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a crucial technique for the structural characterization and identification of fullerene isomers, including C76. The number and positions of signals in the 13C NMR spectrum are directly related to the symmetry of the fullerene cage and the different carbon environments.
C76 is known to have isolated pentagon rule (IPR) satisfying isomers, with the D2 isomer being the most stable and experimentally observed one. xml-journal.nettandfonline.com The 13C NMR spectrum of C76 confirms its structure and has been reported in various studies. acs.orgrsc.orgiupac.org
Theoretical calculations of 13C NMR chemical shifts for IPR isomers of fullerenes, including C76, have been performed using density functional theory (DFT). acs.org These theoretical patterns can facilitate the identification of synthesized isomers. acs.org
Studies involving 3He NMR spectroscopy of endohedral fullerenes, where a Helium-3 atom is encapsulated inside the fullerene cage, have also provided insights into the electronic structure and aromaticity of fullerenes like C76 upon reduction. scispace.comresearchgate.net
X-ray Absorption Near-Edge Structure (XANES) Spectroscopy for C76 Isomer Identification
X-ray Absorption Near-Edge Structure (XANES) spectroscopy, also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, is a powerful technique for probing the electronic structure and local environment of atoms in a material. For fullerenes, XANES spectra can exhibit a strong dependence on the isomer's symmetry and local structure, making it useful for isomer identification. xml-journal.netnih.govtandfonline.com
Theoretical studies have characterized the XANES spectra for IPR-satisfying isomers of C76 using methods like hybrid density functional theory (DFT). xml-journal.net These studies have found that the differences between the XANES spectra enable an effective method to identify the two IPR isomers of C76 (D2 and Td). xml-journal.net
The "fingerprint" in X-ray spectroscopy, including both XPS and NEXAFS spectra, reflects obvious isomer dependence and can provide an effective means for the identification of fullerene isomers. nih.gov Analyzing individual spectra for the carbon atoms in C76 reveals that the individual spectra are mainly determined by the primal two layers of polygons around the carbon atom and can be affected by the local geometry. xml-journal.net
Mass Spectrometry (MS) for C76 Identification and Purity Assessment
Mass spectrometry (MS) is a fundamental technique for identifying fullerene molecules based on their mass-to-charge ratio and assessing their purity. acs.orgnih.govuvic.ca Techniques like MALDI-TOF MS and GC-MS are commonly used for the analysis of fullerenes. rsc.orgxsrv.jpbioactivec60.com
Mass spectrometry allows for the detection of the molecular ion peak corresponding to C76, which has a molecular weight of approximately 912.8 g/mol . nih.govcenmed.com The presence of a strong peak at this mass-to-charge ratio is indicative of C76. uvic.ca
Derivatization and Functionalization Chemistry of Fullerene C76
Exohedral Functionalization of Fullerene C76
Exohedral functionalization entails the formation of covalent bonds between the carbon atoms of the C76 cage and external chemical species. This process is crucial for tailoring the properties of C76, such as enhancing its solubility in various solvents or modifying its electronic behavior.
Halogenation reactions, particularly chlorination and trifluoromethylation, represent a significant class of exohedral functionalization for C76. These reactions can result in the attachment of multiple halogen or trifluoromethyl groups to the fullerene cage, sometimes inducing profound skeletal rearrangements. ioffe.ruacs.orgrsc.org
Chlorination of the D2-C76 isomer has been explored using various chlorinating agents, including iodine monochloride (ICl) and antimony pentachloride (SbCl5). Reaction with ICl can lead to highly chlorinated species such as C76Cl34. acs.orgacs.org Structural analysis of C76Cl34 by single-crystal X-ray diffraction has revealed a unique arrangement where a helical pattern of chlorine atoms envelops the chiral fullerene cage. acs.orgacs.org Depending on the reaction conditions, intermediate chlorinated products, including C76Cl18 and C76Cl30, with distinct addition patterns can also be formed. rsc.org
High-temperature chlorination, particularly with SbCl5, has been shown to trigger skeletal transformations in C76 through Stone-Wales rearrangements, yielding non-IPR C76 derivatives. ioffe.rursc.org An example is the formation of non-classical C76(NC1a)Cl24, which contains heptagonal rings, demonstrating that chlorination can go beyond simple addition to modify the fundamental cage topology. rsc.org
Trifluoromethylation of C76, commonly performed using reagents like CF3I, also produces a variety of derivatives. High-temperature trifluoromethylation of chlorinated C76 precursors has led to the isolation and structural characterization of numerous C76(CF3)n compounds with varying degrees of trifluoromethylation (n ranging from 10 to 18). nih.gov These trifluoromethylated derivatives can similarly feature non-IPR cages, suggesting that skeletal rearrangements may occur during or following the halogenation and trifluoromethylation steps. rsc.org
The following table summarizes some characterized chlorinated and trifluoromethylated C76 derivatives:
| Compound Name | Formula | Key Characteristics |
| C76Cl18 | C76Cl18 | Intermediate chloride, characterized by ordered crystal structure. mpg.dersc.orguni-stuttgart.de |
| C76Cl30 | C76Cl30 | Intermediate chloride. rsc.org |
| C76Cl34 | C76Cl34 | Highly chlorinated derivative with a helical chlorine addition pattern, retains chirality of the C76 cage. acs.orgacs.org |
| C76(NC1a)Cl24 | C76Cl24 | Non-classical fullerene containing heptagons, formed via skeletal rearrangement during chlorination. rsc.org |
| C76(CF3)n (n=10-18) | C76(CF3)10-18 | Family of trifluoromethylated derivatives, some isomers possess non-IPR carbon cages. nih.govrsc.org |
| C76(CF3)14F2 | C76(CF3)14F2 | Derivative with both trifluoromethyl and fluorine substituents, features a non-IPR cage. rsc.org |
| C76(CF3)16F6 | C76(CF3)16F6 | Derivative with both trifluoromethyl and fluorine substituents, features a non-IPR cage. rsc.org |
Cycloaddition reactions are versatile methods for adding cyclic organic structures across the double bonds of fullerene cages. diva-portal.orgosti.gov While extensively studied for C60 and C70, these reactions have also been applied to C76.
Common cycloaddition reactions used in fullerene chemistry include Diels-Alder reactions and 1,3-dipolar cycloadditions, such as the well-known Prato reaction. diva-portal.orgosti.gov These reactions can target different reactive sites on the C76 cage, potentially leading to the formation of multiple regioisomers. The specific sites of addition are influenced by the electronic and structural properties of the fullerene.
Methylation of C76, for example, using methods like the Al-Ni-NaOH system, has been shown to produce several isomers of C76Me2, with one isomer identified as 1,6-Me2C76. academie-sciences.fr This demonstrates that addition reactions can occur at various carbon-carbon bonds on the C76 framework. Theoretical and experimental studies on Diels-Alder cycloadditions to C76, including endohedrally functionalized C76, have explored the regioselectivity and its dependence on the presence of encapsulated species. researchgate.net
Unlike their propensity to accept electrons and form anions, the oxidation of fullerenes to stable carbocations is considerably more challenging. acs.org Nevertheless, the synthesis and isolation of a C76+ salt have been successfully achieved. acs.org
The selection of C76 for the preparation of a stable fullerene carbocation was partly based on its relatively lower electrochemical oxidation potential compared to C60 and C70, suggesting it is more amenable to oxidation. acs.org The oxidation of C76 to C76+ can be accomplished using strong electron-abstracting oxidants, such as the radical cation of tris(2,4-dibromophenyl)amine, in conjunction with a weakly nucleophilic counterion like the hexahalogenated carborane anion ([CB11H6Br6]-). acs.org The formation of the C76+ species can be monitored spectroscopically, exhibiting characteristic absorption bands in the UV-Vis-near IR region. acs.org
The successful isolation and characterization of C76+ marked a significant milestone as the first isolated and well-characterized all-carbon carbocation. acs.org The reactivity of fullerene carbocations is expected to differ from neutral fullerenes, potentially opening up new avenues for chemical functionalization. utep.edu
Endohedral Functionalization of this compound
Endohedral functionalization involves the encapsulation of atoms, ions, or clusters within the internal void of the fullerene cage. This type of functionalization modifies the electronic and sometimes structural properties of the fullerene from within, without altering its external surface's covalent connectivity. nih.govkyoto-u.ac.jp
Endohedral metallofullerenes (EMFs) incorporating C76 as the carbon cage involve the confinement of metal atoms or clusters inside the C76 structure. These compounds are typically synthesized using arc discharge methods with metal-containing graphite (B72142) electrodes. kyoto-u.ac.jp
The synthesis of EMFs often yields a mixture of fullerenes with varying cage sizes and encapsulated species, necessitating sophisticated separation and characterization techniques. kyoto-u.ac.jp While detailed information specifically on Sc2O@C76 was not extensively found in the provided search results, research on other C76-based metallofullerenes, particularly those containing lanthanide and actinide elements, has been reported.
Studies have documented the synthesis and characterization of actinide-based EMFs with non-IPR C76 cages, such as U@C1(17418)-C76. acs.orgutep.edu The stabilization of these less common non-IPR cages is attributed to the electronic interaction and charge transfer from the encapsulated metal ions to the fullerene cage. acs.orgutep.edu Single-crystal X-ray diffraction has been instrumental in determining the precise molecular structures of these endohedral compounds, providing insights into the position of the internal species and the structure of the fullerene cage. acs.orgutep.edumdpi.com
The following table presents some endohedral metallofullerenes based on C76 that have been reported:
| Compound Name | Encapsulated Species | Fullerene Cage Isomer | Key Characteristics |
| Th@C1(17418)-C76 | Thorium (Th) | C1(17418) (non-IPR) | Synthesized via a modified arc-discharge method and characterized using mass spectrometry, X-ray diffraction, and spectroscopic techniques. mdpi.com |
| U@C1(17418)-C76 | Uranium (U) | C1(17418) (non-IPR) | Synthesized and characterized; the non-IPR cage is stabilized by electron transfer from the encapsulated uranium ion. acs.orgutep.edu |
| Lu2@C76-Td(1) | Dilutetium (Lu2) | Td(1) | Isolation and structural characterization reported; spectroscopic data suggests possible free circulation of Lu atoms inside the cage. acs.org |
| Sm@C2v(19138)-C76 | Samarium (Sm) | C2v(19138) (non-IPR) | Structure elucidated by single-crystal X-ray diffraction, featuring a non-IPR carbon cage. utep.edu |
Beyond metal species, the hollow interior of the C76 fullerene can potentially encapsulate small molecules or non-metal clusters. While the "molecular surgery" approach, involving temporary opening and re-closing of the cage, has been explored for encapsulating various species in fullerenes, direct synthesis methods like arc discharge in the presence of the desired guest can also lead to endohedral products. kyoto-u.ac.jpresearchgate.net
Although detailed examples of small molecule or non-metal cluster encapsulation specifically within empty C76 were not extensively covered in the provided search results, the general principle of encapsulating diverse species within fullerene cages, including higher fullerenes, is a recognized area of research. kyoto-u.ac.jpresearchgate.net For instance, the encapsulation of helium atoms within a mixture of higher fullerenes, including C76, has been demonstrated and studied using 3He NMR spectroscopy. researchgate.net Furthermore, external host systems like coordination cages have shown the ability to encapsulate fullerenes of different sizes, including C76, through non-covalent host-guest interactions. nih.govtu-dortmund.dechemistryviews.org
The encapsulation of various species within the C76 cage offers intriguing possibilities for modifying its properties and exploring potential applications in areas such as molecular storage and advanced materials. nih.govajrconline.org
Regioselectivity and Stereoselectivity in C76 Functionalization
The regioselectivity of addition reactions on C76 is influenced by several factors, including the inherent electronic and structural properties of the fullerene cage, the nature of the addend, and reaction conditions acs.orgtaylorandfrancis.com. Unlike C60, which has only two types of carbon-carbon bonds ( acs.orgacs.org and acs.orgfrontiersin.org), C76 (specifically the C2v(19138) isomer, which is a common and stable form) possesses multiple distinct bond types and carbon environments, leading to a wider range of potential addition sites acs.org.
Theoretical studies using density functional theory (DFT) have been employed to predict the preferred addition sites on C76. For instance, in Diels-Alder reactions with cyclopentadiene (B3395910) on the C2v(19138)-C76 isomer, the frontiersin.orgfrontiersin.org-bond in the adjacent pentagon pair has been identified as the most favorable site from both thermodynamic and kinetic viewpoints acs.orgresearchgate.net. This preference is attributed to the high strain of the carbon atoms in these fused pentagons and the favorable shape of the lowest unoccupied molecular orbital (LUMO) for interaction with the diene acs.orgresearchgate.net.
The presence of encapsulated species in endohedral metallofullerenes based on C76 can significantly alter the regioselectivity compared to the empty cage. For example, theoretical studies on the Diels-Alder reaction of YNC@C2v(19138)-C76 showed a change in the most favorable addition sites. The corannulene-type s-s bond and the pyracylene-type v-u bond became the two most reactive sites under thermodynamic and kinetic control, possessing similar reaction energies and energy barriers researchgate.net. This highlights how the internal cluster influences the electronic structure and strain distribution of the fullerene cage, thereby directing the regiochemical outcome of the reaction researchgate.net.
Stereoselectivity in fullerene functionalization, including C76, refers to the preferential formation of one stereoisomer over others masterorganicchemistry.comchemistrysteps.com. This is particularly relevant in reactions that create new chiral centers or result in different spatial arrangements of addends on the fullerene cage researchgate.netresearchgate.net. While regioselectivity dictates where on the fullerene cage the addition occurs, stereoselectivity determines the spatial orientation of the added groups masterorganicchemistry.comucalgary.ca.
Achieving high stereoselectivity in fullerene functionalization, especially for multiple additions, remains a significant challenge nierengartengroup.com. However, strategies such as tether-directed functionalization and the use of chiral auxiliaries or catalysts have been explored to control the stereooutcome of reactions on fullerenes researchgate.netresearchgate.net. Although much of the work on controlled stereoselective multiple functionalization has focused on C60 and C70 acs.orgresearchgate.net, the principles are applicable to higher fullerenes like C76.
Detailed research findings often involve spectroscopic analysis (e.g., NMR, mass spectrometry, HPLC) to identify and quantify the different regio- and stereoisomers formed in a reaction frontiersin.orgfrontiersin.orgnih.gov. Computational studies complement experimental efforts by providing insights into reaction mechanisms, transition states, and the relative stabilities of possible products, helping to rationalize observed selectivities and predict new reaction pathways acs.orgfrontiersin.orgfrontiersin.orgnih.gov.
For instance, in a radical reaction of Y@C2v(9)-C82 (a metallofullerene with a C82 cage, but illustrating the principles of regioselectivity influenced by an internal cluster and cage geometry applicable to other fullerenes like C76), a highly regioselective addition to a specific acs.orgfrontiersin.org-bond near the Y atom was observed frontiersin.orgfrontiersin.orgnih.gov. DFT calculations revealed that the geometry of the carbon cage, specifically the pyramidalization angle of carbon atoms, played a significant role in favoring the formation of a particular isomer frontiersin.orgfrontiersin.orgnih.gov. This underscores the importance of cage distortion and electronic effects on regioselectivity in endohedral fullerenes.
Advanced Research Applications of Fullerene C76 in Materials Science and Nanoscience
Fullerene C76 in Electrocatalysis Research
Fullerenes, including C76, have emerged as functional catalytic nanomaterials owing to their distinctive electronic structures. acs.orgresearchgate.netfigshare.comresearchgate.netacs.org Density functional theory (DFT) calculations have been employed to investigate the electronic structures of various fullerenes (C60, C70, C76, C84, and C100) to identify promising candidates for electrocatalytic applications. acs.orgresearchgate.netfigshare.comresearchgate.netacs.org These calculations suggest that C76 possesses a convenient electronic structure suitable for electrocatalysis. acs.orgresearchgate.netfigshare.comresearchgate.netacs.org
Application in Redox Flow Batteries
This compound has demonstrated superior electrocatalytic activity in all-vanadium redox flow batteries (RFBs). sciengine.comrsc.orgresearchgate.netaucegypt.edu Research has shown that the addition of C76 can significantly enhance the reversibility of electrochemical reactions in vanadium-based RFBs. sciengine.com This is indicated by reduced average peak separation values and charge-transfer resistance. sciengine.com Specifically, the incorporation of C76 particles has been shown to further enhance the kinetics of the VO²⁺/VO₂⁺ redox reaction. aucegypt.edu A significant decrease in the VO²⁺/VO₂⁺ electron transfer resistance has been observed with the addition of C76, compared to both thermally treated and untreated carbon cloth electrodes. aucegypt.edu Composites incorporating C76, such as HWO/C76 (50 wt% C76), have been identified as optimal for the VO²⁺/VO₂⁺ reaction, exhibiting a considerably lower ΔEp compared to untreated carbon cloth. researchgate.net Furthermore, HWO/C76 composites have shown a notable inhibitory effect on parasitic chlorine evolution. researchgate.net
Electrocatalytic Activity for Hydrogen Evolution Reaction
C76 has been investigated for its electrocatalytic activity in the hydrogen evolution reaction (HER). acs.orgresearchgate.netfigshare.comresearchgate.netacs.org DFT calculations have identified C76 as having the most convenient electronic structure among several fullerenes (C60, C70, C76, C84, and C100) for HER catalysis. acs.orgresearchgate.netfigshare.comresearchgate.netacs.org The synergy between C76 nanospheres and a nickel foam substrate has been explored, demonstrating a highly efficient HER catalyst. acs.orgresearchgate.netfigshare.comacs.org This composite material, C76 nanospheres–Ni foam, has shown superior catalytic activity with a low overpotential at a specific current density, comparable to that of benchmark Pt/C catalysts. acs.orgresearchgate.netfigshare.comacs.org Theoretical calculations have revealed a significant increase in electron density at the C76/Ni foam interface, indicating a synergistic effect that facilitates electron transfer from nickel to C76. acs.orgresearchgate.netacs.org Experimental results, including exchange current density (J₀) and charge transfer coefficient (α) measurements, further support the fast HER kinetics on the surface of electrodes containing C76. acs.orgresearchgate.net
This compound in Supercapacitor Development
Higher fullerenes, including C76, are being explored as potential materials for the development of high-performance supercapacitors. researchgate.netresearchgate.net Research has investigated the electrochemical and electronic properties of this compound across a range of pH values, including acidic, basic, and neutral electrolytes, demonstrating promising performance. researchgate.net C76 electrodes have exhibited a wide potential window in neutral electrolytes, yielding notable capacitances in both positive and negative potential ranges. researchgate.net The material has also shown pseudocapacitance performance in neutral electrolytes. researchgate.net The facile ionization of C76 contributes to its battery-like capacitance performance in aqueous electrolytes. researchgate.net The addition of fullerene has been shown to enhance the conductivity of the electrode material. researchgate.net
This compound for Optoelectronic Device Research
The study of the nonlinear optical properties of fullerenes and fullerene-based materials, including C76, has received considerable attention for their potential in optoelectronic applications. spiedigitallibrary.org Properties such as intensity-dependent absorption, nonlinear refraction, optical bistability, and photorefractivity are relevant for developing fullerene-based optoelectronic devices for high-speed and high-capacity optical communication networks. spiedigitallibrary.org Experimental results concerning the electronic nonlinear optical response of higher fullerenes, such as C76, under laser excitation have been investigated using techniques like the Optical Kerr Effect. spiedigitallibrary.org This technique helps determine the magnitude and temporal response of the electronic third-order nonlinear susceptibility. spiedigitallibrary.org The second hyperpolarizability of fullerenes is observed to generally increase with the number of carbon atoms, although resonance effects can influence this trend, as observed with C76. spiedigitallibrary.org
This compound in Catalysis and Chemical Transformations
Fullerenes, including C76, are investigated for their roles in various catalytic processes and chemical transformations. researchgate.netmdpi.com The electrochemical properties of fullerene anions, including those of C76, have been studied for their electrocatalytic capabilities. aip.org Research indicates that dianions and trianions of C76 can electrocatalytically reduce 1,2-dihaloethanes, resulting in dehalogenation. researchgate.netaip.org The rate constants for these electrocatalytic processes have been determined, showing an increase with the size of the fullerene for a given dihaloethane. aip.org Unlike C60 anions, larger fullerene anions like C76 show higher stability against alkyl adduct formation, potentially making them more useful catalysts despite having smaller respective electrocatalytic rate constants in some cases. aip.org The epoxy moiety of fullerene epoxides can undergo chemical transformations, such as conversion to 1,3-dioxolane (B20135) derivatives in the presence of acid catalysts and carbonyl compounds. mdpi.com These reactions, often proceeding via a stepwise SN1-like mechanism involving carbocationic species, are important for developing functionalized fullerene derivatives. mdpi.com
This compound for Novel Carbon-Based Nanomaterials and Composites
This compound, as a zero-dimensional carbon nanomaterial, serves as a building block for the creation of novel carbon-based nanomaterials and composites. acs.orgsigmaaldrich.commdpi.comresearchgate.net Fullerenes and their functionalized derivatives are studied for their inclusion in reinforced composites, leveraging their outstanding chemical stability, large surface area, and high conductivity. doi.org The unique properties of fullerenes, including their optical, electronic, electrical, thermal, and mechanical characteristics, make them valuable for incorporation into advanced materials. researchgate.net While C60 and C70 have been more extensively studied, higher fullerenes like C76 also contribute to the diverse family of carbon nanomaterials used in various applications. mdpi.com The development of composites incorporating fullerenes aims to enhance the properties of base materials, such as improving the interfacial linking in carbon fiber reinforced composites. researchgate.net
Q & A
Q. Q. How does the thermodynamic stability of C76 compare to smaller fullerenes (e.g., C60) under high-temperature or high-pressure conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
